An In-depth Technical Guide to H-D-Phe-OtBu.HCl: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to H-D-Phe-OtBu.HCl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride). This compound is a crucial building block in peptide synthesis and holds significant potential in pharmaceutical research and development.
Core Chemical Properties and Structure
H-D-Phe-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-phenylalanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Chemical Structure
The structure of H-D-Phe-OtBu.HCl consists of a D-phenylalanine core, where the carboxylic acid is esterified with a tert-butyl group, and the amino group is protonated with hydrochloric acid.
Molecular Formula: C₁₃H₂₀ClNO₂[1]
Molecular Weight: 257.76 g/mol [1][2][3]
CAS Number: 3403-25-6[1][4][5]
IUPAC Name: (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride
Physicochemical Properties
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [5][] |
| Melting Point | 220-225 °C | [5] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |
| Optical Rotation | [α]D²⁰ = -47.3 ± 2º (c=1 in EtOH) | [5] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [5][7] |
Experimental Protocols
Synthesis of H-D-Phe-OtBu.HCl
A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, such as perchloric acid. The following is a representative protocol adapted from literature for the synthesis of the L-isomer, which can be applied to the D-isomer.
Materials:
-
D-Phenylalanine
-
tert-Butyl acetate
-
Perchloric acid (60% aqueous solution)
-
Isopropyl ether
-
Hydrogen chloride gas
-
Nitrogen gas
Procedure:
-
Suspend D-Phenylalanine in tert-butyl acetate.
-
Add a catalytic amount of 60% aqueous perchloric acid to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 18-23 °C) for a specified period (e.g., 18-24 hours) to allow for the esterification reaction to proceed.[8]
-
After the reaction is complete, cool the mixture.
-
Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the product.[8]
-
Filter the precipitated crystals and wash with a suitable solvent, such as isopropyl ether, to remove impurities.[8]
-
Dry the collected white crystals under reduced pressure to obtain H-D-Phe-OtBu.HCl.[8]
Purification by Recrystallization
Further purification of the synthesized H-D-Phe-OtBu.HCl can be achieved by recrystallization.
Materials:
-
Crude H-D-Phe-OtBu.HCl
-
Suitable solvent system (e.g., ethanol/water, methanol/ether)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method to determine the enantiomeric purity of H-D-Phe-OtBu.HCl.
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating enantiomers of N-acylated amino acids.
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol with acetic acid and triethylamine, can be employed.[9]
-
Detection: UV detection at 210 nm is a common method.[10]
-
Expected Purity: Commercial grades of H-D-Phe-OtBu.HCl typically exhibit a purity of ≥99% by HPLC.[5]
Applications in Drug Development
H-D-Phe-OtBu.HCl is a valuable building block in the synthesis of peptides and peptidomimetics for therapeutic applications. Its D-configuration can impart increased resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide drug.
Solid-Phase Peptide Synthesis (SPPS)
H-D-Phe-OtBu.HCl is commonly used in Fmoc-based solid-phase peptide synthesis. The tert-butyl ester protects the C-terminus while the Fmoc group protects the N-terminus of another amino acid. The general workflow for incorporating H-D-Phe-OtBu.HCl into a growing peptide chain is as follows:
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
In this process, the N-terminal Fmoc protecting group of the resin-bound peptide is removed. Then, the next Fmoc-protected amino acid (in this case, Fmoc-D-Phe-OH, which would be used in conjunction with H-D-Phe-OtBu.HCl in a solution-phase synthesis or a similar protected D-Phe for SPPS) is activated and coupled to the free amine. This cycle is repeated to build the desired peptide sequence.
Biological Significance and Signaling Pathways
D-Phenylalanine, the core component of H-D-Phe-OtBu.HCl, is a precursor to several important biomolecules, including catecholamines. While L-phenylalanine is the natural precursor, D-phenylalanine can also be converted in the body. The catecholamine biosynthesis pathway is a critical signaling pathway in the nervous system and endocrine system.
Caption: Catecholamine Biosynthesis Pathway.
This pathway begins with the conversion of phenylalanine to tyrosine, which is then hydroxylated to form L-DOPA (or D-DOPA from D-Tyrosine). Subsequent enzymatic steps lead to the synthesis of dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones involved in various physiological processes.[9][10][11]
Safety and Handling
H-D-Phe-OtBu.HCl should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][12]
This technical guide provides a foundational understanding of H-D-Phe-OtBu.HCl for researchers and professionals in drug development. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature and relevant safety documentation.
References
- 1. H-D-PHE-OTBU HCL | 3403-25-6 [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 7. fishersci.com [fishersci.com]
- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
